3-ethoxy-1-ethyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-4-carboxamide
Description
3-ethoxy-1-ethyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-4-carboxamide is a pyrazole carboxamide derivative characterized by a 3-ethoxy group, a 1-ethyl substituent on the pyrazole ring, and an N-linked 3-fluoro-4-methylphenyl moiety. Pyrazole carboxamides are widely studied for their bioactivity, including fungicidal (e.g., Fluxapyroxad ), anticancer (e.g., compounds 7a/7b ), and therapeutic applications . The fluorine and methyl groups in its aryl substituent may enhance lipophilicity and target binding, while the ethoxy group could influence metabolic stability and solubility.
Properties
IUPAC Name |
3-ethoxy-1-ethyl-N-(3-fluoro-4-methylphenyl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2/c1-4-19-9-12(15(18-19)21-5-2)14(20)17-11-7-6-10(3)13(16)8-11/h6-9H,4-5H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFIJUPKRXQTNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)NC2=CC(=C(C=C2)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Ethoxy-1-ethyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a pyrazole core substituted with an ethoxy group, an ethyl group, and a 3-fluoro-4-methylphenyl moiety. Its structure can be represented as follows:
Where represent the number of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms respectively. The specific arrangement of these substituents contributes to its biological activity.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. In particular, compounds similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a key role in inflammation and pain signaling pathways. For instance:
- Inhibition of COX-2 : Studies have reported IC50 values for related compounds ranging from 0.013 to 0.067 μM against human IKK-2, demonstrating potent anti-inflammatory effects .
Antimicrobial Activity
Compounds within the pyrazole class have also been evaluated for antimicrobial properties. For example:
- Bacterial Inhibition : Some derivatives showed moderate antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) observed at 250 μg/mL .
Case Study 1: Anti-inflammatory Effects
A recent study focused on the synthesis of various pyrazole derivatives, including those similar to the target compound. The results demonstrated that certain derivatives significantly reduced pro-inflammatory cytokines like IL-17 and TNFα in vitro, suggesting their potential for treating inflammatory diseases .
| Compound | IC50 (μM) | Target |
|---|---|---|
| Compound A | 0.013 | Human IKK-2 |
| Compound B | 0.044 | Human IKK-2 |
| Compound C | 0.067 | Human IKK-2 |
Case Study 2: Antimicrobial Evaluation
Another study evaluated the antimicrobial efficacy of a series of pyrazole derivatives against common bacterial strains. The findings indicated that while some compounds displayed promising activity, further optimization is required to enhance their potency.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 250 |
| Escherichia coli | 250 |
| Bacillus subtilis | 250 |
Comparison with Similar Compounds
Fluxapyroxad (3-(difluoromethyl)-1-methyl-N-(3',4',5'-trifluoro[1,1'-biphenyl]-2-yl)-1H-pyrazole-4-carboxamide)
Penthiopyrad (N-[2-(1,3-dimethylbutyl)-3-thienyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide)
- Structure : Thienyl and trifluoromethyl groups.
- Properties : Molecular weight 359.4 .
- Application : Fungicide targeting succinate dehydrogenase .
- Comparison : The target compound’s 3-fluoro-4-methylphenyl group may enhance soil adsorption compared to Penthiopyrad’s thienyl moiety, affecting mobility in agricultural settings.
Anticancer and Pharmaceutical Candidates
5-((1H-indol-3-yl)methyleneamino)-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide (7a)
5-Amino-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide (4a)
- Structure: Amino and phenylamino groups.
- Properties : Melting point = 247°C .
- Comparison : The ethoxy and ethyl groups in the target compound likely reduce polarity, lowering its melting point compared to 4a’s 247°C.
Environmental and Metabolic Profiles
- Bioaccumulation : Fluxapyroxad’s low BCF (36–37) suggests the target compound may also exhibit minimal bioaccumulation, contingent on its substituents’ hydrophobicity.
Data Tables
Table 1: Structural and Physical Properties of Selected Pyrazole Carboxamides
*Calculated based on formula.
Table 2: Environmental and Bioactivity Data
Research Findings and Trends
Substituent Impact :
- Fluorine : Enhances lipophilicity and target binding in both agrochemicals (e.g., Fluxapyroxad ) and pharmaceuticals .
- Ethoxy vs. Methyl : Ethoxy groups may improve metabolic stability compared to methyl substituents, as seen in Fluxapyroxad .
Thermal Stability: Compounds with polar groups (e.g., 4a’s amino substituents ) exhibit higher melting points than nonpolar analogs.
Environmental Behavior : Pyrazole carboxamides with halogenated aryl groups (e.g., Fluxapyroxad ) show low biodegradability, suggesting similar challenges for the target compound.
Therapeutic Potential: Anticancer activity in pyrazole carboxamides correlates with aromatic heterocycles (e.g., indole in 7a ), which the target compound lacks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
